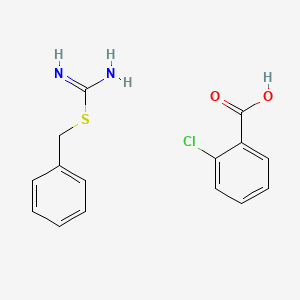![molecular formula C11H10N4O2S B14364023 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 92132-62-2](/img/structure/B14364023.png)
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazinylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the hydrazinylmethylidene group and the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and hydrazinylmethylidene group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 3-nitrobenzoic acid.
Uniqueness
3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylmethylidene group, in particular, allows for unique interactions with biological targets, setting it apart from other thiazole or benzoic acid derivatives.
特性
CAS番号 |
92132-62-2 |
|---|---|
分子式 |
C11H10N4O2S |
分子量 |
262.29 g/mol |
IUPAC名 |
3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-14-6-13-11-15-9(5-18-11)7-2-1-3-8(4-7)10(16)17/h1-6H,12H2,(H,16,17)(H,13,14,15) |
InChIキー |
RPWVOSVFCVTFHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


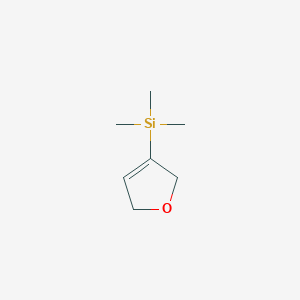
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
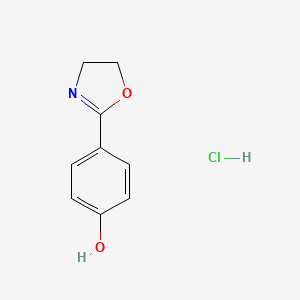
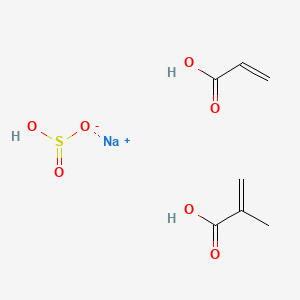
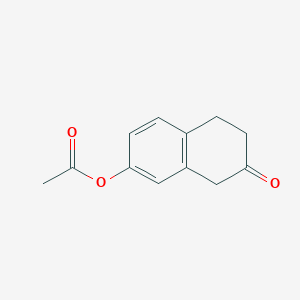
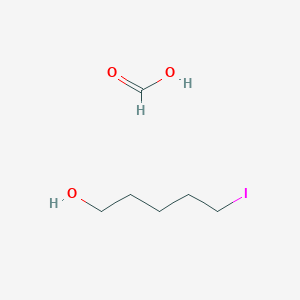
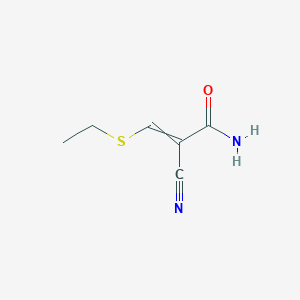
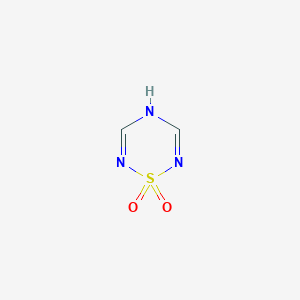
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
